molecular formula C8H13NO2 B570241 1-Acetyl-3-isopropylazetidin-2-one CAS No. 111463-22-0

1-Acetyl-3-isopropylazetidin-2-one

Cat. No.: B570241
CAS No.: 111463-22-0
M. Wt: 155.197
InChI Key: SCCVYODXFOMQGT-UHFFFAOYSA-N
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Description

1-Acetyl-3-isopropylazetidin-2-one is a synthetic azetidin-2-one derivative, a class of monocyclic β-lactams recognized as privileged structures in medicinal chemistry and organic synthesis. The core azetidin-2-one ring serves as a key intermediate for constructing nitrogen-containing compounds, including β-amino acids and β-amino alcohols (Reactions 2024). The 3-isopropyl substituent on the β-lactam ring is a structurally significant feature; analogs with 3-alkyl groups have demonstrated potent in vitro antibacterial activity, particularly highlighting the value of this substitution pattern for developing new antimicrobial agents (J Antibiot (Tokyo). 1992). Furthermore, 1-aryl-substituted azetidin-2-one analogs, such as those based on a 1-(3,4,5-trimethoxyphenyl) core, have been extensively investigated as tubulin-targeting antimitotic agents. These compounds exhibit promising antiproliferative effects in cancer cell lines, such as MCF-7 human breast-cancer cells, by inhibiting tubulin polymerization (Azetidin-2-ones: structures of antimitotic compounds. 2020). The N-acetyl group on the lactam nitrogen enhances the compound's utility as a synthetic building block, allowing for further functionalization via ring-opening reactions or participation in cycloaddition chemistry, as is common with azetidine and azetine derivatives (ScienceDirect Topics). This combination of features makes this compound a valuable and flexible scaffold for researchers developing novel therapeutic candidates in areas including infectious diseases and oncology, as well as for methodologies studies in synthetic organic chemistry.

Properties

CAS No.

111463-22-0

Molecular Formula

C8H13NO2

Molecular Weight

155.197

IUPAC Name

1-acetyl-3-propan-2-ylazetidin-2-one

InChI

InChI=1S/C8H13NO2/c1-5(2)7-4-9(6(3)10)8(7)11/h5,7H,4H2,1-3H3

InChI Key

SCCVYODXFOMQGT-UHFFFAOYSA-N

SMILES

CC(C)C1CN(C1=O)C(=O)C

Synonyms

2-Azetidinone, 1-acetyl-3-(1-methylethyl)- (9CI)

Origin of Product

United States

Q & A

Q. What are the critical steps to ensure reproducibility in synthesizing 1-Acetyl-3-isopropylazetidin-2-one derivatives?

To achieve reproducible synthesis:

  • Reaction Optimization : Use refluxing or microwave-assisted synthesis to enhance yield and reduce reaction time, as demonstrated in similar azetidinone derivatives .
  • Solvent Selection : Employ chloroform-methanol mixtures for efficient extraction and purification, adapting methods from lipid extraction protocols to isolate hydrophobic intermediates .
  • Structural Validation : Confirm product integrity via spectroscopic techniques (e.g., NMR, IR) and crystallography to resolve ambiguities in substituent positioning, as highlighted in crystallographic reports for analogous compounds .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the acetyl and isopropyl groups, by comparing bond angles and torsion angles with structurally characterized analogs (e.g., 1-Chloroacetyl-3-isopropyl derivatives) .
  • NMR Spectroscopy : Use 2D NMR (COSY, HSQC) to assign protons and carbons, especially for distinguishing axial/equatorial substituents on the azetidinone ring .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, critical for detecting synthetic byproducts .

Q. How can researchers compare the bioactivity of this compound with structurally similar compounds?

  • Comparative Tables : Construct tables comparing substituent effects (e.g., methyl vs. isopropyl groups) on potency, solubility, and target binding, as shown for 1-Isopropylazetidin-3-ol derivatives .
  • In Vitro Assays : Test against enzymes like β-lactamases or kinases, using positive controls (e.g., 1-Phenylazetidine) to contextualize activity differences .

Advanced Research Questions

Q. How can molecular docking and ADME studies be optimized for azetidin-2-one derivatives?

  • Docking Protocols : Use software like AutoDock Vina with flexible ligand parameters to account for the azetidinone ring’s conformational flexibility. Include standard molecules (e.g., co-crystallized ligands) for validation, as emphasized in peer reviews of similar studies .
  • ADME Predictions : Calculate Lipinski’s Rule of Five parameters (e.g., logP, hydrogen bond donors/acceptors) using tools like SwissADME. Address missing data by cross-referencing with PubChem entries for related compounds .
  • Hydrophobic Interactions : Prioritize targets with hydrophobic active sites (e.g., membrane-bound enzymes) due to the isopropyl group’s lipophilicity .

Q. What strategies resolve contradictions in biological activity data among azetidinone analogs?

  • Statistical Analysis : Apply multivariate regression to isolate structural contributors (e.g., substituent size, polarity) to activity discrepancies .
  • Dose-Response Studies : Test compounds across a concentration gradient to identify non-linear effects, as seen in triazole-azetidinone hybrids .
  • Target Profiling : Use proteomics to identify off-target interactions that may explain divergent results in cytotoxicity assays .

Q. How do structural modifications at the azetidinone ring influence pharmacokinetic properties?

  • Substituent Effects :
    • Isopropyl Group : Enhances metabolic stability by sterically shielding the ring from cytochrome P450 oxidation .
    • Acetyl Group : Increases solubility via hydrogen bonding but may reduce blood-brain barrier permeability .
  • Synthetic Tuning : Introduce polar groups (e.g., hydroxyl, amine) at the 3-position to improve aqueous solubility while retaining affinity, as modeled in 3-Amino-4-(3-chlorophenyl) derivatives .

Methodological Best Practices

  • Data Presentation : Align tables and figures with IUPAC nomenclature and SI units, avoiding abbreviations in abstracts or keywords .
  • Literature Review : Prioritize peer-reviewed journals over commercial databases; exclude non-validated sources (e.g., ) .
  • Ethical Reporting : Disclose synthetic yields, side products, and computational limitations (e.g., docking score margins of error) to ensure transparency .

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